

# An In-depth Technical Guide to the Post-Translational Modifications of ADAMTS4

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as aggrecanase-1, is a key enzyme implicated in the degradation of aggrecan, a major component of articular cartilage. Its role in the pathogenesis of osteoarthritis and other degenerative joint diseases has made it a significant target for therapeutic intervention. The activity of ADAMTS4 is not merely dependent on its expression levels but is intricately regulated by a series of post-translational modifications (PTMs). These modifications, which include propeptide removal, C-terminal processing, and glycosylation, are critical for the enzyme's activation, substrate specificity, and localization. This technical guide provides a comprehensive overview of the PTMs of ADAMTS4, summarizing key quantitative data, detailing experimental methodologies, and visualizing the regulatory pathways involved.

### **Core Post-Translational Modifications of ADAMTS4**

The maturation and activation of ADAMTS4 is a multi-step process involving several key PTMs.

## **Propeptide Removal: The Initial Activation Step**

ADAMTS4 is synthesized as an inactive zymogen, or proenzyme, containing an N-terminal propeptide that maintains the enzyme in a latent state. The removal of this propeptide is a



prerequisite for its catalytic activity. This cleavage event primarily occurs in the trans-Golgi network.

Quantitative Data: Propeptide Cleavage

Feature	Description	Reference(s)
Cleavage Site	Arg212-Phe213	[1]
Processing Enzymes	Furin, PACE4, PC5/6	[1]
Cellular Location	Trans-Golgi Network	[2][3]
Functional Consequence	Conversion from inactive pro- ADAMTS4 to a proteolytically active form.	[1]

# C-terminal Processing: Fine-tuning Activity and Substrate Specificity

Following propertide removal, ADAMTS4 undergoes further proteolytic processing at its C-terminus. This results in the generation of several truncated, yet active, isoforms with distinct substrate specificities. This processing can occur through both autocatalysis and the action of other proteases, notably membrane-type matrix metalloproteinases (MT-MMPs).

Quantitative Data: C-terminal Processing and Isoforms



Isoform	Molecular Weight (approx.)	Generating Protease(s)	Key Functional Characteristic s	Reference(s)
p100	100 kDa	-	Full-length, inactive proenzyme.	[4]
p75	75 kDa	Furin-like enzymes	Propeptide- cleaved, initial active form.	[4]
p68	68 kDa	Furin-like enzymes	Another designation for the propeptide- cleaved form. Can degrade the chondroitin sulfate-bearing region of aggrecan.	[5]
p60	60 kDa	MMPs (e.g., MT4-MMP), Autocatalysis	Truncated form with enhanced aggrecanase activity.	[4][6]
p53	53 kDa	MT4-MMP	Further truncated form required for cleavage at the Glu373-Ala374 site in the aggrecan interglobular domain.	[7]
p50	50 kDa	MMPs, Autocatalysis	Active truncated form.	[4]
p40	40 kDa	Autocatalysis	Exhibits reduced affinity for	[8]



sulfated glycosaminoglyc ans.

# Glycosylation: A Modulator of Secretion and Function

Contrary to some earlier reports, recent evidence has established that ADAMTS4 is a glycosylated enzyme. This includes C-mannosylation and likely N-linked glycosylation, which play crucial roles in the proper folding, processing, secretion, and enzymatic activity of ADAMTS4.

Quantitative Data: Glycosylation Sites and Their Roles

Modification Type	Site(s)	Experimental Evidence	Functional Role	Reference(s)
C-mannosylation	Trp404, Trp523, Trp526, Trp529	LC-MS/MS	Essential for proper protein processing, intracellular trafficking, secretion, and enzymatic activity.	[9]
N-linked glycosylation	Asn68 (predicted)	Database annotation	Potentially involved in secretion and folding.	[10]

# Signaling Pathways Regulating ADAMTS4 Post-Translational Modifications

The PTMs of ADAMTS4 are not static events but are dynamically regulated by extracellular signals, particularly pro-inflammatory cytokines and growth factors.



# Interleukin-1 (IL-1) Signaling

IL-1 is a potent inducer of cartilage degradation in arthritis. It does not significantly increase the overall abundance of ADAMTS4 protein but rather promotes its activation from a constitutively produced pool. This activation involves the MAPK signaling pathway, leading to the processing of ADAMTS4.

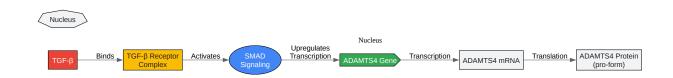


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IL-1 signaling pathway leading to the activation of ADAMTS4.

# Transforming Growth Factor-β (TGF-β) Signaling

TGF- $\beta$  has a more complex role. While it can have protective effects on cartilage, it has also been shown to increase the expression and activity of ADAMTS4. TGF- $\beta$  signaling upregulates ADAMTS4 at the mRNA level, leading to increased protein synthesis and subsequent secretion of the active enzyme.



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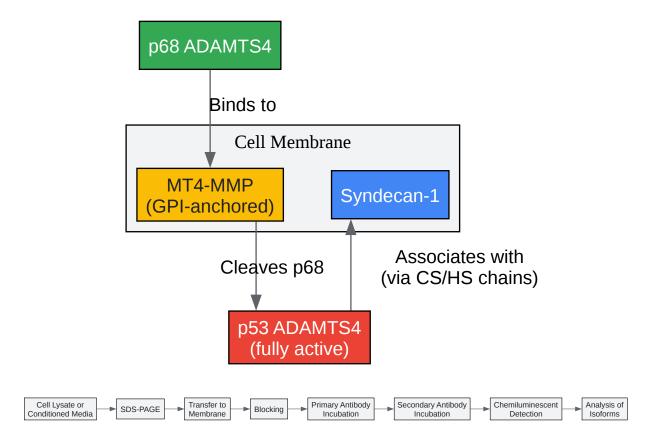
TGF-β signaling pathway leading to increased ADAMTS4 expression.

## **Cell Surface Activation Complex**

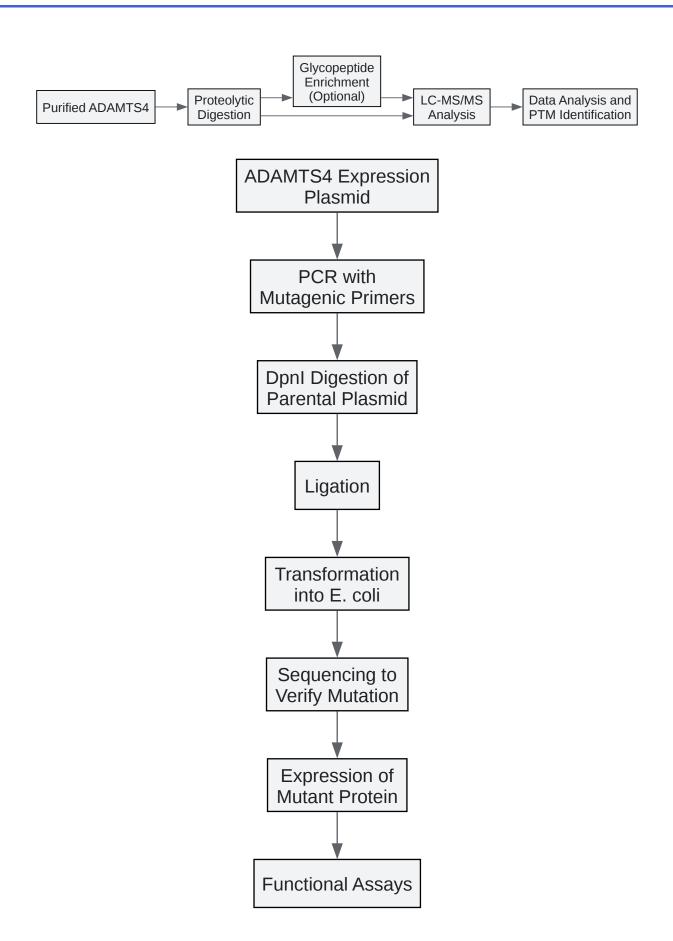
A key mechanism for ADAMTS4 activation involves a trimolecular complex on the cell surface, consisting of ADAMTS4, MT4-MMP, and the syndecan-1 proteoglycan. This complex facilitates



the C-terminal processing of ADAMTS4, leading to its full activation.









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